4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 1-naphthylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-(2-bromoacetyl)phenyl 2-methylbenzoate under specific conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of naphthylamine and carbohydrazonoyl groups makes it particularly versatile in various research applications .
Properties
CAS No. |
764653-86-3 |
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Molecular Formula |
C27H21N3O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C27H21N3O4/c1-18-7-2-4-10-22(18)27(33)34-21-15-13-19(14-16-21)17-28-30-26(32)25(31)29-24-12-6-9-20-8-3-5-11-23(20)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
QAWAKJMQVIILCM-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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